1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone
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Overview
Description
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a dimethylphenyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the piperazine derivative. Common methods include cyclization of 1,2-diamine derivatives with sulfonium salts and the Ugi reaction . The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound can also modulate signaling pathways by interacting with receptors on cell surfaces .
Comparison with Similar Compounds
Similar Compounds
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-HYDROXYPROPANE: Similar structure but lacks the oxadiazole ring.
4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINEACETAMIDE: Contains a piperazine ring but different substituents
Uniqueness
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE is unique due to the presence of both the piperazine and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields .
Properties
Molecular Formula |
C25H30N4O3 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone |
InChI |
InChI=1S/C25H30N4O3/c1-17(2)24-26-25(32-27-24)20-8-10-21(11-9-20)31-16-23(30)29-14-12-28(13-15-29)22-7-5-6-18(3)19(22)4/h5-11,17H,12-16H2,1-4H3 |
InChI Key |
YITAISVHNAPSDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=NC(=NO4)C(C)C)C |
Origin of Product |
United States |
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